

Toxicological Profile of Pigment Red 21: A Data-Deficient Landscape

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Compound of Interest

Compound Name: *Pigment Red 21*

Cat. No.: *B1360073*

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An in-depth review of publicly available toxicological data for **Pigment Red 21** (C.I. 12300; CAS RN 6410-26-0) reveals a significant lack of specific experimental studies. Safety Data Sheets (SDS) and other publicly accessible resources consistently report "no data available" for key toxicological endpoints.^[1] This absence of specific data necessitates a cautious approach to assessing its toxicological profile and highlights the need for empirical testing.

This technical guide summarizes the available information, addresses the data gaps, and provides a general overview of the toxicological profile of related monoazo pigments to offer a contextual understanding. It is crucial to emphasize that the data on related pigments should not be directly extrapolated to **Pigment Red 21** without specific supporting studies.

General Information and Physicochemical Properties

Pigment Red 21 is a monoazo pigment characterized by the presence of a single azo bond (-N=N-).^[2] Its chemical formula is $C_{23}H_{16}ClN_3O_2$.^{[3][4]} Like many organic pigments, it is a solid powder with very low solubility in water, which is a key factor influencing its bioavailability and, consequently, its systemic toxicity.^[5] The low solubility suggests that absorption via oral or dermal routes is likely to be limited.

Toxicological Data Summary: A Notable Absence

A comprehensive search of regulatory databases and scientific literature did not yield any specific quantitative toxicological data for **Pigment Red 21**. The following tables summarize this data gap for key toxicological endpoints.

Table 1: Acute Toxicity Data for Pigment Red 21

Endpoint	Species	Route	Value	Reference
LD ₅₀	Not Reported	Oral	No data available	[1]
LD ₅₀	Not Reported	Dermal	No data available	[1]
LC ₅₀	Not Reported	Inhalation	No data available	[1]

Table 2: Genotoxicity, Irritation, and Sensitization Data for Pigment Red 21

Endpoint	Assay Type	Result	Reference
Germ Cell Mutagenicity	Not Reported	No data available	[1]
Skin Corrosion/Irritation	Not Reported	No data available	[1]
Serious Eye Damage/Irritation	Not Reported	No data available	[1]
Respiratory or Skin Sensitization	Not Reported	No data available	[1]

Table 3: Repeat Dose Toxicity and Carcinogenicity Data for Pigment Red 21

Endpoint	Species	Route	Duration	NOAEL/L OAEL	Result	Reference
STOT-Single Exposure	Not Reported	Not Reported	Not Applicable	No data available	No data available	[1]
STOT-Repeated Exposure	Not Reported	Not Reported	Not Reported	No data available	No data available	[1]
Carcinogenicity	Not Reported	Not Reported	Not Reported	Not Applicable	No data available	[1]
Reproductive Toxicity	Not Reported	Not Reported	Not Reported	Not Applicable	No data available	[1]

Insights from Related Monoazo Pigments

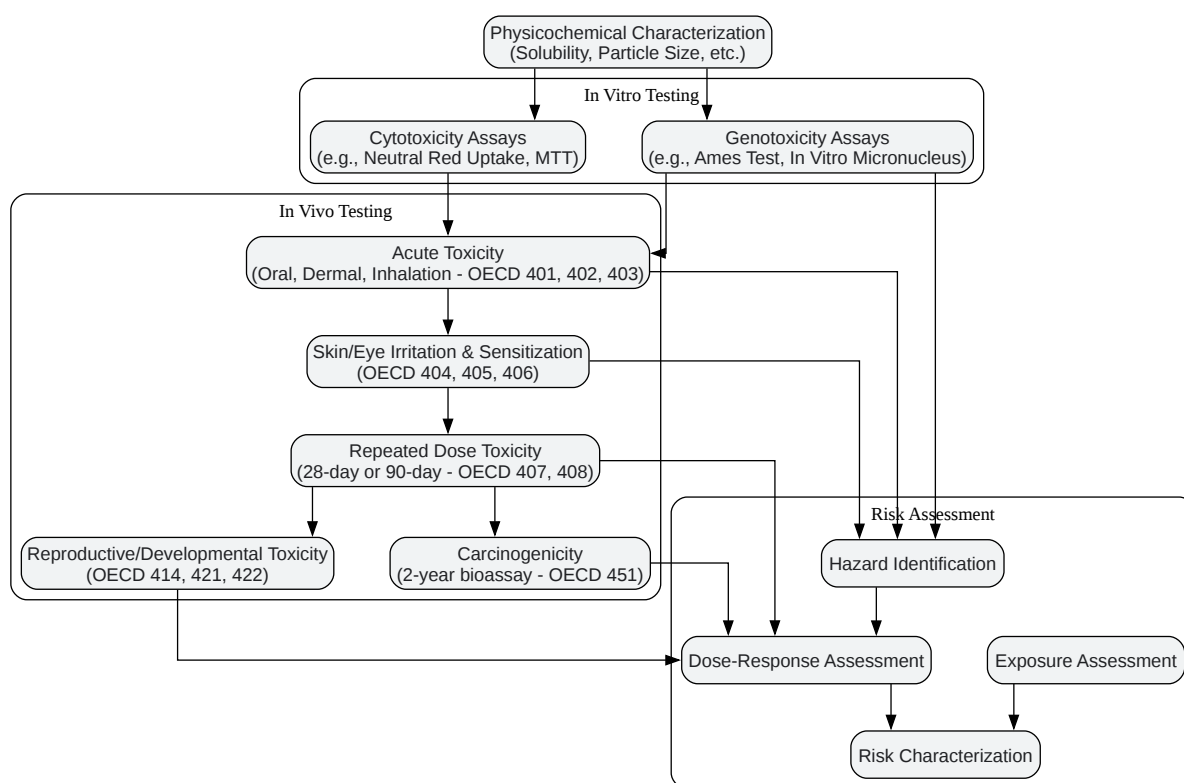
In the absence of specific data for **Pigment Red 21**, information on other monoazo pigments can provide a general understanding of the potential toxicological profile of this class of substances. However, it is critical to note that small structural differences can significantly alter the toxicological properties of a chemical.

Generally, the acute toxicity of azo pigments is considered to be very low.[5] This is largely attributed to their poor solubility and, therefore, low bioavailability. For instance, studies on other Naphthol AS pigments, a subgroup of monoazo pigments, have shown low acute oral and dermal toxicity.[6] For example, an acute oral LD₅₀ of >5000 mg/kg bw was reported for Pigment Red 7 in rats.[6] Similarly, an acute dermal toxicity study on Pigment Red 112 in rats showed no signs of toxicity at 5000 mg/kg bw.[6]

A key concern with azo colorants is the potential for reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[5][6] This is a well-established mechanism for the toxicity of some azo dyes.[6] However, for poorly soluble pigments, the extent to which this occurs in vivo is expected to be limited.[5][6]

Experimental Protocols: A General Framework

Given the lack of specific studies for **Pigment Red 21**, detailed experimental protocols cannot be provided. However, a general workflow for assessing the toxicology of a substance like **Pigment Red 21** would follow established OECD guidelines.

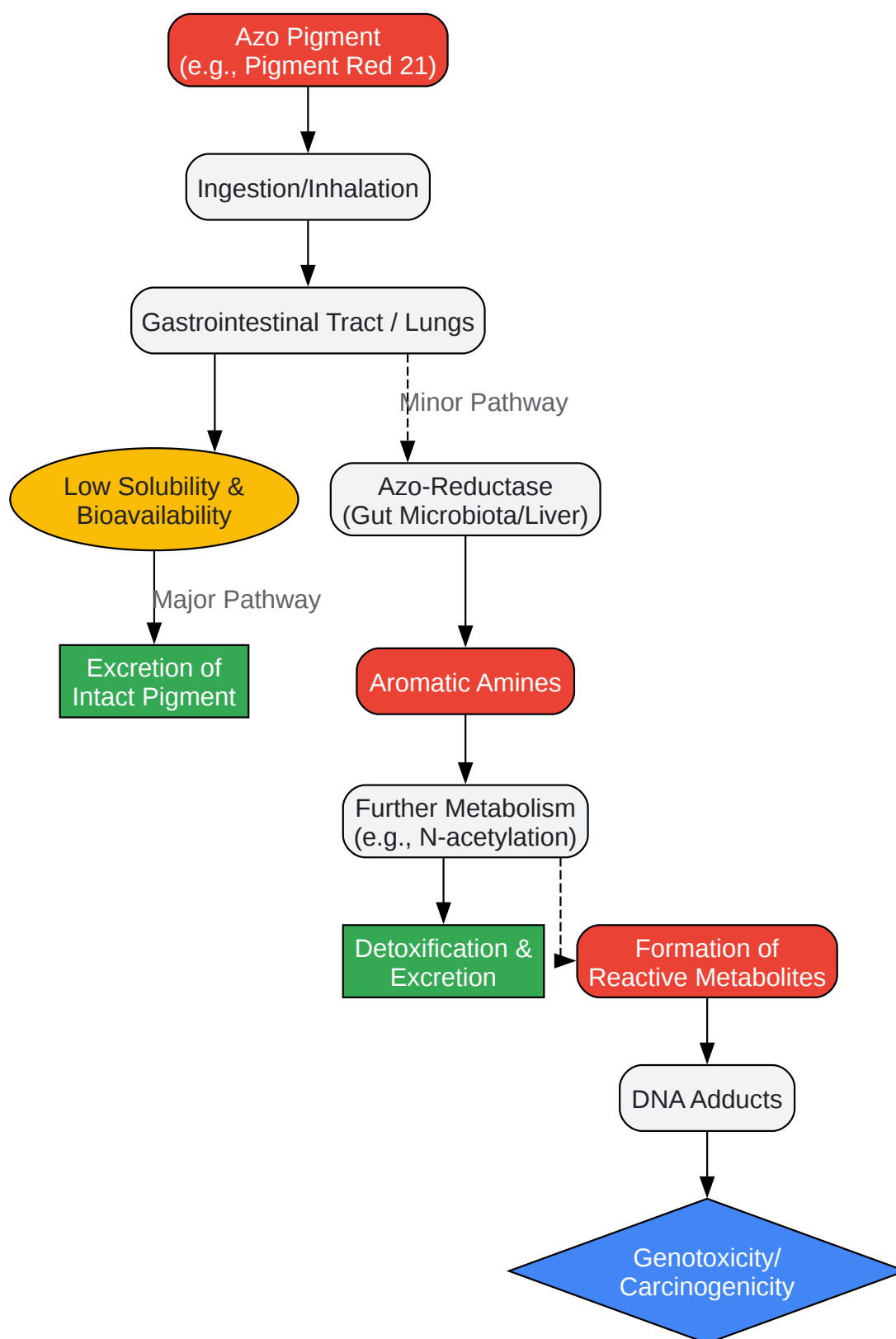


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A generalized workflow for toxicological assessment of a chemical substance.

Signaling Pathways and Logical Relationships

Due to the absence of specific mechanistic data for **Pigment Red 21**, a diagram of a specific signaling pathway is not possible. However, a logical diagram illustrating the potential metabolic fate of azo pigments and the subsequent potential for toxicity can be conceptualized.



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Potential metabolic pathways and toxicity of azo pigments.

Conclusion

The toxicological profile of **Pigment Red 21** remains largely uncharacterized in the public domain. While the general class of monoazo pigments often exhibits low toxicity due to poor bioavailability, the absence of specific data for **Pigment Red 21** precludes a definitive safety assessment. The potential for reductive cleavage to aromatic amines, a known hazard for some azo colorants, cannot be entirely dismissed without appropriate studies. Therefore, any application of **Pigment Red 21** where human exposure is possible should be approached with caution, and further toxicological testing is highly recommended to fill the existing data gaps.

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